molecular formula C24H22N2O5S B11521622 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate

Cat. No.: B11521622
M. Wt: 450.5 g/mol
InChI Key: VUVPUEKIRMLKDG-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 1,2-benzothiazole with 3-methylphenylamine under controlled conditions to form an intermediate compound. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control checks to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 4-methoxybenzoate

InChI

InChI=1S/C24H22N2O5S/c1-17-6-5-7-19(16-17)26(23-21-8-3-4-9-22(21)32(28,29)25-23)14-15-31-24(27)18-10-12-20(30-2)13-11-18/h3-13,16H,14-15H2,1-2H3

InChI Key

VUVPUEKIRMLKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=C(C=C2)OC)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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